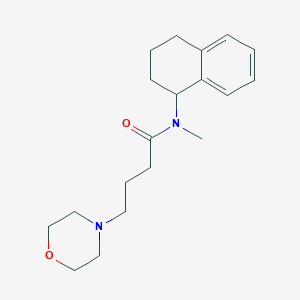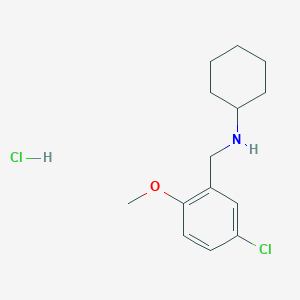![molecular formula C19H13BrFN3O5 B5371455 6-(2-{5-bromo-2-[(4-fluorobenzyl)oxy]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5371455.png)
6-(2-{5-bromo-2-[(4-fluorobenzyl)oxy]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine derivatives, including those with complex bromo, fluoro, and nitro substitutions, play a crucial role in various chemical and pharmaceutical applications. These compounds have been extensively studied for their synthesis methods, molecular structures, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves bromination, condensation reactions, and other specific chemical processes to introduce bromo, fluoro, nitro, and other substituents into the pyrimidine core. Kinoshita et al. (1992) discuss the synthesis of bromosubstituted 5-nitro-2,4(1H,3H)-pyrimidinedione derivatives through bromination processes (Kinoshita, Watanabe, Nakao, & Furukawa, 1992).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by detailed spectroscopic and crystallographic analyses. For instance, Lahmidi et al. (2019) provided insights into the molecular structure of a novel pyrimidine derivative through X-ray diffraction and spectroscopic techniques (Lahmidi et al., 2019).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including cycloaddition, Michael addition, and others, contributing to their diverse chemical properties. Walsh and Wamhoff (1989) explored the cycloaddition reactions of substituted vinyl pyrimidinediones, revealing the potential to form complex chemical structures (Walsh & Wamhoff, 1989).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting points, and crystal structure, are crucial for their application in various fields. The crystal and molecular structure analysis often provides insights into these properties, as demonstrated by Zhou et al. (2007) for a specific pyrimidine derivative (Zhou, Niu, Li, & Shi, 2007).
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives, including reactivity, stability, and interaction with other molecules, are determined by their functional groups and molecular structure. Studies like those by Eleev, Kutkin, and Zhidkov (2015) discuss the synthesis and properties of fluorocontaining pyrimidine derivatives, highlighting their unique chemical behaviors (Eleev, Kutkin, & Zhidkov, 2015).
Propiedades
IUPAC Name |
6-[(E)-2-[5-bromo-2-[(4-fluorophenyl)methoxy]phenyl]ethenyl]-5-nitro-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrFN3O5/c20-13-4-8-16(29-10-11-1-5-14(21)6-2-11)12(9-13)3-7-15-17(24(27)28)18(25)23-19(26)22-15/h1-9H,10H2,(H2,22,23,25,26)/b7-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTBXAGPZPKYLL-XVNBXDOJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C=CC3=C(C(=O)NC(=O)N3)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)/C=C/C3=C(C(=O)NC(=O)N3)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrFN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{2-oxo-2-[4-(3-pyridinylmethoxy)-1-piperidinyl]ethyl}morpholine dihydrochloride](/img/structure/B5371376.png)
![1-[(2-cyclopropyl-1H-benzimidazol-1-yl)acetyl]-3-[(dimethylamino)methyl]-3-pyrrolidinol](/img/structure/B5371382.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-{[3-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}-3-piperidinol](/img/structure/B5371401.png)

![N-(3-methoxyphenyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5371415.png)
![5-amino-3-[1-cyano-2-(4-isopropyl-3-nitrophenyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5371440.png)
![2-{[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]methyl}-3,5-dimethylpyridin-4(1H)-one](/img/structure/B5371448.png)
![1-allyl-4-[(3,4-dimethylphenoxy)acetyl]piperazine](/img/structure/B5371449.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(4-isopropyl-1,3-thiazol-2-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5371453.png)

![1-{1-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5371468.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5371469.png)

![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5371480.png)